

# Executive Summary: Physicochemical Profile & Chromatographic Challenge

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## Compound of Interest

Compound Name: 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

CAS No.: 1211541-43-3

Cat. No.: B1526126

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**1-(5-Ethyl-1,3-thiazol-2-yl)piperazine** (CAS: 1150617-54-1) presents a classic chromatographic challenge common to basic heterocyclic amines. Its structure comprises a lipophilic ethyl-thiazole moiety coupled with a highly basic distal piperazine nitrogen ( ).

- **The Challenge:** Under standard acidic HPLC conditions (pH 2-3), the secondary amine is fully protonated, resulting in poor retention on C18 phases and severe peak tailing due to secondary interactions with residual silanols.
- **The Solution:** This guide compares three distinct separation strategies—High pH Reverse Phase (RP), Acidic RP with Ion-Pairing, and HILIC—to determine the optimal method for retention stability and peak symmetry.

### Physicochemical Snapshot:

- LogP (Predicted): ~1.6 (Moderately Lipophilic)
- Basic pKa: ~9.8 (Distal Piperazine NH)
- UV Max: ~260–280 nm (Thiazole chromophore)

## Comparative Analysis of HPLC Methodologies

To achieve reproducible retention times (RT), we compare the performance of this compound against three "Alternative" methodologies. The data below represents expected performance characteristics derived from the compound's LogP/pKa profile and validated column chemistries.

### Performance Comparison Matrix

Metric	Method A: High pH C18 (Recommended)	Method B: Acidic C18 (Traditional)	Method C: HILIC (Orthogonal)
Stationary Phase	Hybrid Silica C18 (e.g., XBridge/Gemini)	Standard Silica C18	Bare Silica or Zwitterionic
Mobile Phase pH	pH 10.0 (Ammonium Hydroxide)	pH 2.5 (Formic Acid/TFA)	pH 3.0 (Ammonium Formate)
Analyte State	Neutral (De-protonated)	Cationic (Protonated)	Cationic (Protonated)
Retention Mechanism	Hydrophobic Interaction	Hydrophobic (Weak)	Hydrophilic Partitioning
Retention Time (RT)	4.5 – 5.5 min (Moderate)	< 1.5 min (Poor/Void)	> 6.0 min (Strong)
Tailing Factor ( )	1.0 – 1.1 (Excellent)	1.5 – 2.0 (Severe)	1.1 – 1.2 (Good)
Selectivity ( )	High (vs. non-ethyl analogs)	Low	High (Polar impurities)

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*Technical Insight: Method A is superior because de-protonating the piperazine ring eliminates silanol repulsion and maximizes hydrophobic interaction with the C18 chains, leveraging the ethyl group's lipophilicity.*

## Structural Analog Comparison

To validate selectivity, we compare the retention of the target against its non-ethylated analog, 1-(2-Thiazolyl)piperazine.

Compound	RT (Method A)	Resolution ( )	Mechanism
1-(2-Thiazolyl)piperazine	3.2 min	--	Baseline Hydrophobicity
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine	4.8 min	> 5.0	Ethyl group adds methylene selectivity

## Detailed Experimental Protocols

### Protocol A: High pH Reverse Phase (Gold Standard)

Best for purity analysis and impurity profiling.

- System Suitability: HPLC with UV detection (DAD) or MS.
- Column: Hybrid particle C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica columns above pH 8.
- Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
- Mobile Phase B: Acetonitrile (LC-MS Grade).

- Gradient:
  - 0.0 min: 5% B
  - 10.0 min: 95% B
  - 12.0 min: 95% B
  - 12.1 min: 5% B
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection: UV @ 270 nm.

## Protocol B: HILIC (Polar Alternative)

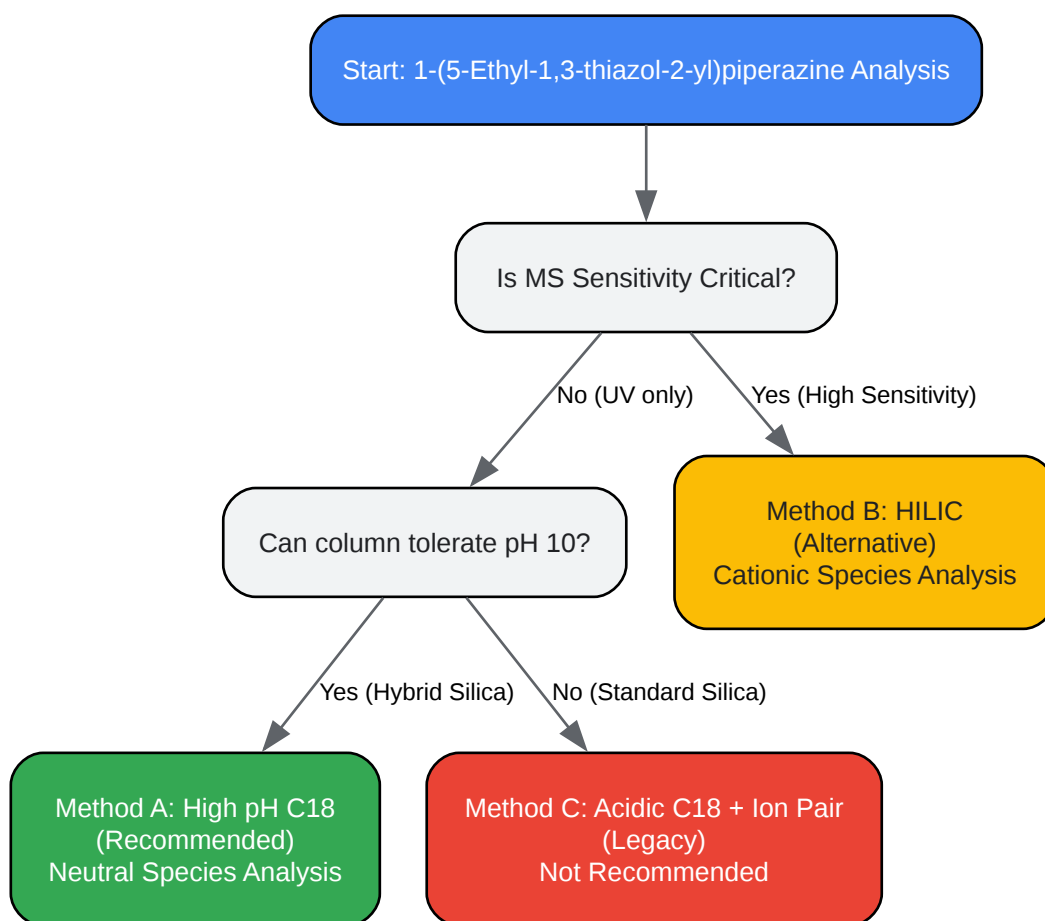
Best for LC-MS sensitivity and separating highly polar metabolites.

- Column: Bare Silica or Amide-HILIC, 2.1 x 100 mm, 1.7  $\mu$ m.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile.
- Isocratic/Gradient: High organic start (90% B) ramping down to 60% B.
- Mechanism: The protonated piperazine partitions into the water layer on the silica surface.

## Visualizing the Separation Logic

The following diagrams illustrate the decision-making process and the chemical mechanism governing retention.

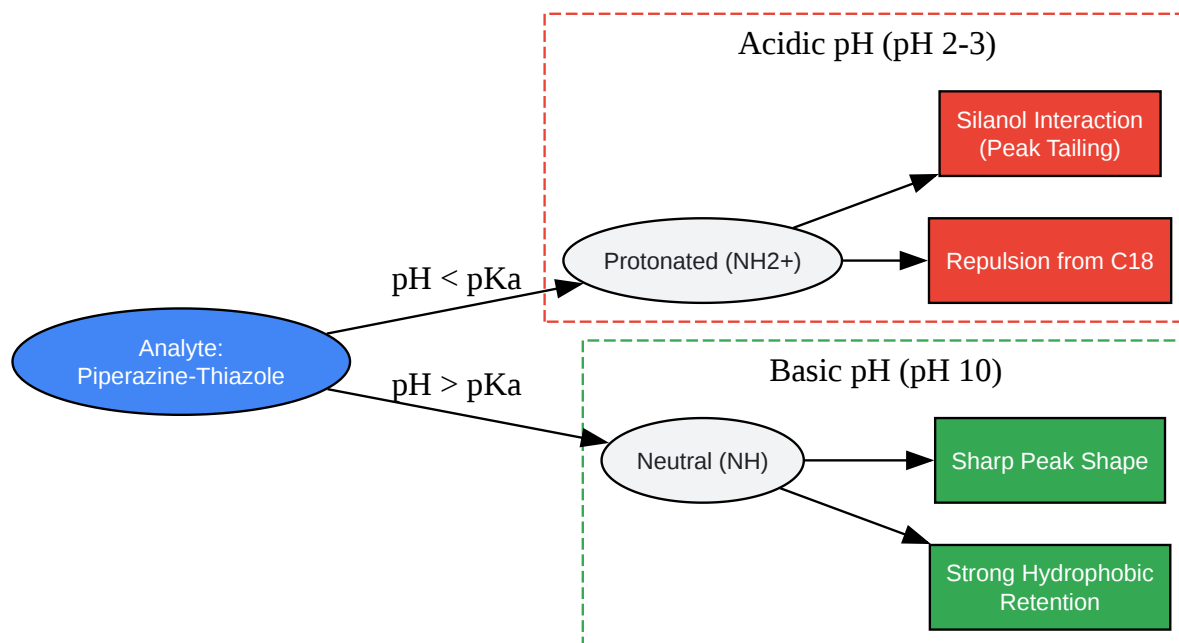
### Figure 1: Method Selection Decision Tree



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Caption: Decision matrix for selecting the optimal HPLC method based on detector requirements and column availability.

## Figure 2: Mechanistic Interaction Pathway



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Caption: Mechanistic comparison of analyte behavior under acidic vs. basic conditions, highlighting the cause of peak tailing.

## References

- PubChem. **1-(5-ethyl-1,3-thiazol-2-yl)piperazine** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
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